Cas no 1805317-61-6 (3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine)

3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine is a synthetic organic compound with unique chemical properties. This compound offers high purity and stability, making it suitable for various applications in medicinal chemistry and material science. Its structural features enable efficient synthesis of bioactive molecules, providing researchers with a valuable tool for drug discovery and development.
3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine structure
1805317-61-6 structure
商品名:3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine
CAS番号:1805317-61-6
MF:C7H7F2IN2
メガワット:284.045160531998
CID:4847326

3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine 化学的及び物理的性質

名前と識別子

    • 3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine
    • インチ: 1S/C7H7F2IN2/c8-6(9)4-1-2-12-7(10)5(4)3-11/h1-2,6H,3,11H2
    • InChIKey: SHJZITAXXQGVOB-UHFFFAOYSA-N
    • ほほえんだ: IC1C(CN)=C(C=CN=1)C(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 145
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 38.9

3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029077043-250mg
3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine
1805317-61-6 97%
250mg
$470.40 2022-04-01
Alichem
A029077043-500mg
3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine
1805317-61-6 97%
500mg
$782.40 2022-04-01
Alichem
A029077043-1g
3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine
1805317-61-6 97%
1g
$1,549.60 2022-04-01

3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine 関連文献

3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridineに関する追加情報

Introduction to 3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine (CAS No. 1805317-61-6)

3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1805317-61-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom incorporated into a six-membered ring structure. The presence of functional groups such as an amino methyl group at the 3-position and a difluoromethyl group at the 4-position, along with an iodine substituent at the 2-position, imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.

The aminomethyl group at the 3-position of the pyridine ring introduces a nucleophilic site, facilitating further functionalization through reactions such as nucleophilic substitution or condensation reactions. This feature is particularly useful in constructing more complex molecular architectures, including biaryl systems or polyfunctionalized heterocycles. The difluoromethyl group, located at the 4-position, is a well-known pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity in drug molecules. Its electron-withdrawing nature can also influence electronic properties, making it valuable in tuning reaction outcomes during synthetic processes.

The iodopyridine moiety at the 2-position serves as an excellent handle for cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are pivotal in constructing carbon-carbon bonds in drug candidates. The iodine atom is relatively electron-deficient due to its position on the pyridine ring, making it highly reactive toward palladium-catalyzed transformations. These attributes have positioned 3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine as a versatile building block for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, there has been growing interest in leveraging pyridine derivatives for their potential applications in various therapeutic areas. For instance, studies have highlighted the role of pyridine-based scaffolds in developing kinase inhibitors, antiviral agents, and anticancer drugs. The structural features of 3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine, including its amino methyl and difluoromethyl substituents, contribute to its utility in designing molecules with enhanced binding interactions at biological targets. Additionally, the iodine atom provides a convenient entry point for further derivatization via cross-coupling strategies.

One notable application of this compound is in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of cellular signaling pathways and are often implicated in diseases such as cancer and inflammation. By incorporating 3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine into drug candidates, researchers can exploit its structural motifs to disrupt aberrant PPIs responsible for disease progression. The ability to modify both the amino methyl and difluoromethyl groups allows for fine-tuning of pharmacokinetic properties while maintaining high affinity for target proteins.

Recent advancements in computational chemistry have further enhanced the utility of 3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine by enabling rapid virtual screening and molecular docking studies. These computational approaches allow researchers to predict binding modes and optimize lead structures before proceeding to experimental validation. The combination of experimental synthesis with computational modeling has accelerated the discovery pipeline for new drug candidates derived from this compound.

The synthesis of 3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine typically involves multi-step organic transformations starting from commercially available pyridine precursors. Key steps often include halogenation at the desired positions followed by functional group interconversions to introduce the amino methyl and difluoromethyl groups. Palladium-catalyzed cross-coupling reactions are frequently employed to construct complex pyridine derivatives from simpler building blocks. The use of high-performance catalysts and optimized reaction conditions ensures high yields and purity, which are essential for pharmaceutical applications.

In conclusion, 3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine (CAS No. 1805317-61-6) represents a promising intermediate in pharmaceutical research due to its versatile functionalization potential and relevance to modern drug discovery strategies. Its unique structural features enable the development of novel therapeutic agents targeting various diseases, particularly those involving protein-protein interactions or requiring precise metabolic profiles. As synthetic methodologies continue to evolve, compounds like this will remain indispensable tools for medicinal chemists striving to innovate in drug design.

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